(3R)-3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide
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Overview
Description
(3R)-3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide is an organic compound that features a pyrazole ring substituted with amino and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the amide group through the reaction of the amino-substituted pyrazole with an appropriate acylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(3R)-3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide: shares structural similarities with other pyrazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C8H14N4O |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(3R)-3-amino-3-(1,5-dimethylpyrazol-4-yl)propanamide |
InChI |
InChI=1S/C8H14N4O/c1-5-6(4-11-12(5)2)7(9)3-8(10)13/h4,7H,3,9H2,1-2H3,(H2,10,13)/t7-/m1/s1 |
InChI Key |
RUHOYHQZCRCTKC-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=C(C=NN1C)[C@@H](CC(=O)N)N |
Canonical SMILES |
CC1=C(C=NN1C)C(CC(=O)N)N |
Origin of Product |
United States |
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